N-(2-furylmethyl)-2-[(2-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide
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Description
N-(2-furylmethyl)-2-[(2-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide is a useful research compound. Its molecular formula is C29H29N5O5S and its molecular weight is 559.64. The purity is usually 95%.
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Scientific Research Applications
Potential Biological Activities
The structural characteristics of these compounds have drawn interest due to their potential biological activities. For instance, benzimidazo[1,2-c]quinazoline-6(5H)-thiones have been prepared by cyclization of 3-(2-aminophenyl)quinazoline-2-thioxo-4-ones, leading to the formation of S-alkyl derivatives of benzimidazo[1,2-c]quinazolines. Such derivatives and their polycondensed heterocycles comprising a fragment of quinazolinethione are of interest as biologically active substances, with some demonstrating effects such as antihypertensive activity, alpha 1-adrenoceptor antagonism, and anti-allergic and anti-asthmatic effects (Ivachtchenko et al., 2002).
Anticancer Potential
Compounds in this class have also been evaluated for their anticancer properties. N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have been synthesized and evaluated in vitro for anticancer and antibacterial activities. Some compounds in this class selectively influenced cancer cell lines, such as non-small cell lung and CNS cancer cell lines, indicating potential for therapeutic applications (Berest et al., 2011).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O5S/c1-3-24(27(36)31-17-20-7-6-14-39-20)40-29-33-22-9-5-4-8-21(22)26-32-23(28(37)34(26)29)15-25(35)30-16-18-10-12-19(38-2)13-11-18/h4-14,23-24H,3,15-17H2,1-2H3,(H,30,35)(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEMGAMSJARACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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